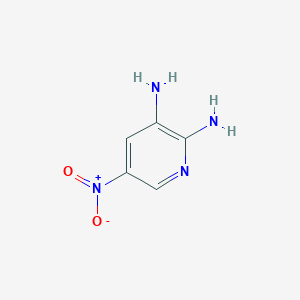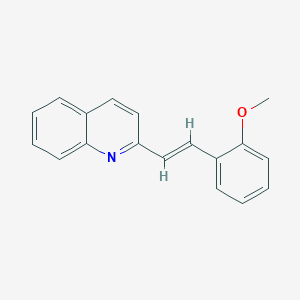
2-(2-(2-Methoxyphenyl)vinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Methoxyphenyl)vinyl)quinoline, also known as MQ, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. MQ is a quinoline derivative that has a vinyl group and a methoxyphenyl group attached to it. The compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
作用機序
The mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is not fully understood. However, it has been proposed that 2-(2-(2-Methoxyphenyl)vinyl)quinoline exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the expression of pro-inflammatory cytokines. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
生化学的および生理学的効果
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been reported to exhibit antibacterial activity by disrupting the bacterial cell membrane.
実験室実験の利点と制限
One of the advantages of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. Another advantage of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 2-(2-(2-Methoxyphenyl)vinyl)quinoline in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline. One direction is to investigate the molecular mechanism of action of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in more detail. Understanding the specific signaling pathways that are modulated by 2-(2-(2-Methoxyphenyl)vinyl)quinoline could provide insights into its potential pharmacological properties. Another direction is to explore the potential of 2-(2-(2-Methoxyphenyl)vinyl)quinoline as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Finally, further studies are needed to evaluate the safety and toxicity of 2-(2-(2-Methoxyphenyl)vinyl)quinoline in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 2-(2-(2-Methoxyphenyl)vinyl)quinoline, or 2-(2-(2-Methoxyphenyl)vinyl)quinoline, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial effects, which make it a promising candidate for drug development. The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline is relatively simple, and its molecular mechanism of action is not fully understood. Future research on 2-(2-(2-Methoxyphenyl)vinyl)quinoline should focus on investigating its molecular mechanism of action, exploring its potential therapeutic applications, and evaluating its safety and toxicity in vivo.
合成法
The synthesis of 2-(2-(2-Methoxyphenyl)vinyl)quinoline involves the reaction between 2-methoxybenzaldehyde and 2-aminobenzophenone in the presence of acetic acid and ethanol. The reaction proceeds through a Claisen-Schmidt condensation reaction, which results in the formation of 2-(2-(2-Methoxyphenyl)vinyl)quinoline. The yield of 2-(2-(2-Methoxyphenyl)vinyl)quinoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-(2-(2-Methoxyphenyl)vinyl)quinoline has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-(2-(2-Methoxyphenyl)vinyl)quinoline has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-(2-Methoxyphenyl)vinyl)quinoline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
特性
CAS番号 |
6974-55-6 |
|---|---|
製品名 |
2-(2-(2-Methoxyphenyl)vinyl)quinoline |
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-18-9-5-3-7-15(18)11-13-16-12-10-14-6-2-4-8-17(14)19-16/h2-13H,1H3/b13-11+ |
InChIキー |
CRKXXGYVXSKYIV-ACCUITESSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3C=C2 |
SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
正規SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C=C2 |
その他のCAS番号 |
6974-55-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



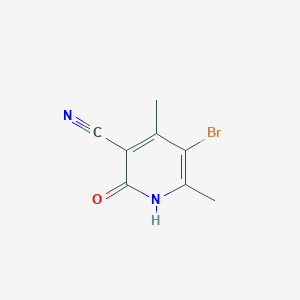
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)



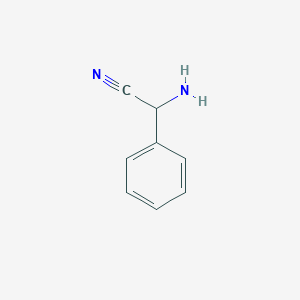

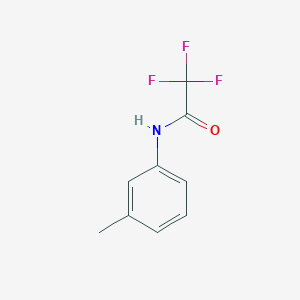
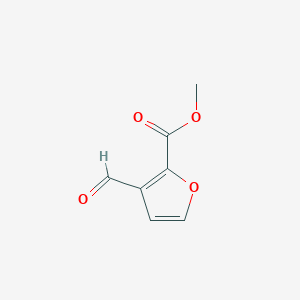

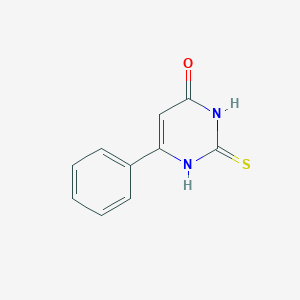
![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)
